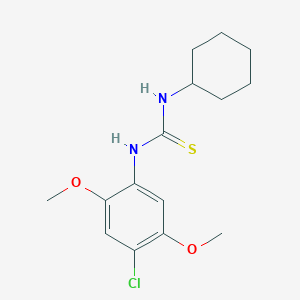
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea (CDCT) is a chemical compound that has been extensively studied for its potential applications in scientific research. CDCT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves its interaction with the T-type calcium channels, which are present in the plasma membrane of various cell types. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea binds to the channel protein in a voltage-dependent manner, meaning that it only interacts with the channel when it is in the open or activated state. This binding results in the inhibition of calcium influx into the cell, which leads to a reduction in the intracellular calcium concentration. This, in turn, affects various cellular processes that are regulated by calcium, such as neurotransmitter release, hormone secretion, and muscle contraction.
Biochemical and Physiological Effects
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to have a number of biochemical and physiological effects in different tissues and organs. In the nervous system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to reduce the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. In the endocrine system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to inhibit the secretion of hormones such as insulin, glucagon, and prolactin, which are involved in the regulation of metabolism and reproductive function. In the cardiovascular system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to relax the smooth muscle of blood vessels, which can lead to a decrease in blood pressure.
実験室実験の利点と制限
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has several advantages as a tool for scientific research. It is a selective blocker of T-type calcium channels, which allows for the specific investigation of the role of these channels in different biological processes. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has some limitations as well. It has a relatively low potency compared to other calcium channel blockers, which means that high concentrations may be required to achieve the desired effect. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea also has a short half-life in vivo, which limits its usefulness for long-term studies.
将来の方向性
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. One area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. Another direction is the investigation of the role of T-type calcium channels in different disease states, such as epilepsy, pain, and hypertension. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea may also have potential as a therapeutic agent for these conditions, although further studies are needed to evaluate its efficacy and safety. Finally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea as a tool for investigating the role of calcium channels in stem cell differentiation and regeneration is an area of emerging interest.
合成法
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclohexylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of the aniline, followed by cyclization to form the thiourea ring. The resulting 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is obtained as a white crystalline solid with a melting point of 180-182°C.
科学的研究の応用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is its use as a tool for studying the role of calcium channels in biological systems. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability, hormone secretion, and smooth muscle contraction. By blocking these channels, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea can be used to investigate the physiological and pathological functions of calcium channels in different tissues and organs.
特性
製品名 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
|---|---|
分子式 |
C15H21ClN2O2S |
分子量 |
328.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H21ClN2O2S/c1-19-13-9-12(14(20-2)8-11(13)16)18-15(21)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,17,18,21) |
InChIキー |
IJLWNSCIAWXYFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)






![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)